Methyl 1-aminocyclopropanecarboxylate hydrochloride

Catalog No.
S686495
CAS No.
72784-42-0
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-aminocyclopropanecarboxylate hydrochlorid...

CAS Number

72784-42-0

Product Name

Methyl 1-aminocyclopropanecarboxylate hydrochloride

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H

InChI Key

CHSDCWKLSHPKFY-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)N.Cl

Synonyms

1-Aminocyclopropanecarboxylic Acid Methyl Ester Hydrochloride; ACC Methyl Ester Hydrochloride; Methyl 1-Aminocyclopropanecarboxylate Hydrochloride;

Canonical SMILES

COC(=O)C1(CC1)[NH3+].[Cl-]

Synthesis and Characterization:

MACC is a synthetic organic compound, often used as a research tool. Its synthesis has been described in scientific literature, allowing researchers to prepare it in their laboratories. [] The characterization of MACC, including its structure, purity, and other physical and chemical properties, is crucial for ensuring the validity of research findings. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for this purpose. []

Potential Applications:

While the full extent of MACC's applications in scientific research is still being explored, some potential areas of investigation include:

  • Plant Physiology: MACC serves as a precursor to the plant hormone ethylene. Researchers can use MACC to study ethylene biosynthesis and its role in various plant growth and development processes, including seed germination, fruit ripening, and stress responses. []
  • Enzyme Studies: MACC can interact with enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. Studying this interaction can provide insights into the mechanism of action of these enzymes and their potential as targets for agricultural applications. []
  • Chemical Biology: MACC's chemical structure offers potential for modification and derivatization, allowing researchers to create new molecules with specific properties for various research purposes. This could involve studying their interactions with biological systems or using them as probes in various scientific investigations.

MACC is a synthetic derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring plant hormone known as ethylene precursor []. Ethylene regulates various developmental processes in plants, including fruit ripening, flower senescence, and seedling growth. MACC is readily taken up by plants and mimics the effects of ACC, making it a valuable research tool for studying ethylene signaling pathways [].


Molecular Structure Analysis

MACC has a cyclic structure with three carbon atoms (cyclopropane) and a functional group containing a nitrogen atom (amine) attached to one carbon. A methyl group (CH3) is bonded to the carboxylic acid group (COOH), and the molecule carries a hydrochloride (HCl) salt []. This structure allows MACC to interact with enzymes and receptors involved in ethylene signaling within plants.

Key features:

  • Cyclopropane ring: Provides a unique structure for interaction with biological targets.
  • Amine group: Enables interaction with enzymes and receptors in the ethylene signaling pathway.
  • Methyl ester group: Influences the stability and uptake of the molecule by plants [].
  • Hydrochloride salt: Improves solubility and stability of the compound [].

Chemical Reactions Analysis

Synthesis:

MACC is typically synthesized from ACC using various methods. One common approach involves the reaction of ACC with diazomethane (CH2N2) [].

Balanced chemical equation:

CH2(COOH)(NH2) (ACC) + CH2N2 -> CH3C(O)(NH2)CH2COOH (MACC) + N2

Other relevant reactions:

Within plants, MACC undergoes enzymatic conversion to ACC by esterases, allowing it to participate in the natural ethylene biosynthesis pathway.


Physical And Chemical Properties Analysis

  • Melting point: 176.4°C to 178.7°C [].
  • Color: White crystalline powder [].
  • Solubility: Soluble in water and methanol [].
  • Stability: Relatively stable under cool and dry conditions [].
Data source

[]

MACC functions by mimicking the action of ACC in the ethylene signaling pathway. Once inside the plant cell, MACC is converted to ACC by esterases. ACC then binds to the enzyme ACC oxidase, which converts it to ethylene, the active gaseous hormone. Ethylene subsequently interacts with specific receptors, triggering a cascade of responses that regulate various plant growth and development processes [].

Data source

[]

MACC is considered a mild irritant and may cause eye and skin irritation upon contact []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling MACC.

Data source

[]

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-14

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